molecular formula C85H140N26O36S B12381049 Human membrane-bound PD-L1 polypeptide

Human membrane-bound PD-L1 polypeptide

Cat. No.: B12381049
M. Wt: 2134.2 g/mol
InChI Key: JOCQKMMPKIWUAO-IHIIYLMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Human membrane-bound PD-L1 polypeptide is a crucial component in the immune checkpoint pathway, specifically involving programmed death protein 1 (PD-1) and its ligand PD-L1. This pathway plays a significant role in regulating immune responses, particularly in the context of cancer, where it can inhibit T-cell proliferation and function, leading to immune escape by tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of human membrane-bound PD-L1 polypeptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, with common reagents such as Fmoc (9-fluorenylmethoxycarbonyl) for protecting amino groups and HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) as a coupling agent .

Industrial Production Methods: Industrial production of this compound may involve recombinant DNA technology. This method includes inserting the gene encoding PD-L1 into an expression vector, which is then introduced into a host cell (e.g., E. coli or CHO cells). The host cells express the polypeptide, which is subsequently purified using chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Human membrane-bound PD-L1 polypeptide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include oxidized or reduced forms of the polypeptide, as well as variants with substituted amino acids .

Scientific Research Applications

Human membrane-bound PD-L1 polypeptide has extensive applications in scientific research:

    Chemistry: Used as a model to study protein-protein interactions and post-translational modifications.

    Biology: Investigated for its role in immune regulation and cancer biology.

    Medicine: Targeted in cancer immunotherapy to block the PD-1/PD-L1 pathway, enhancing T-cell-mediated anti-tumor responses.

    Industry: Utilized in the development of diagnostic assays and therapeutic antibodies.

Mechanism of Action

The human membrane-bound PD-L1 polypeptide exerts its effects by binding to its receptor, PD-1, on T cells. This interaction transmits inhibitory signals that reduce T-cell activity, promoting immune tolerance and allowing tumors to evade immune surveillance. The pathway involves several molecular targets and signaling cascades, including the activation of SHP-2 phosphatase, which dephosphorylates key signaling molecules in T cells .

Comparison with Similar Compounds

Uniqueness: Human membrane-bound PD-L1 polypeptide is unique in its ability to directly interact with PD-1 on T cells, playing a pivotal role in the immune escape mechanisms of tumors. Its membrane-bound nature allows for localized and specific immune modulation at the tumor site .

Properties

Molecular Formula

C85H140N26O36S

Molecular Weight

2134.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C85H140N26O36S/c1-8-37(4)64(108-59(120)31-93-68(129)42(88)34-148)82(143)100-46(16-20-57(90)118)72(133)102-52(28-62(125)126)78(139)110-66(39(6)115)84(145)105-51(27-58(91)119)77(138)107-54(32-112)80(141)96-44(14-10-12-24-87)69(130)95-43(13-9-11-23-86)70(131)97-45(15-19-56(89)117)73(134)106-55(33-113)81(142)103-53(29-63(127)128)79(140)109-65(38(5)114)83(144)104-50(26-41-30-92-35-94-41)76(137)101-49(25-36(2)3)75(136)99-47(17-21-60(121)122)71(132)98-48(18-22-61(123)124)74(135)111-67(40(7)116)85(146)147/h30,35-40,42-55,64-67,112-116,148H,8-29,31-34,86-88H2,1-7H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,92,94)(H,93,129)(H,95,130)(H,96,141)(H,97,131)(H,98,132)(H,99,136)(H,100,143)(H,101,137)(H,102,133)(H,103,142)(H,104,144)(H,105,145)(H,106,134)(H,107,138)(H,108,120)(H,109,140)(H,110,139)(H,111,135)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)/t37-,38+,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-,67-/m0/s1

InChI Key

JOCQKMMPKIWUAO-IHIIYLMDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CS)N

Origin of Product

United States

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